
Chidamide
概要
説明
チダミドは、ベンザミド系に属する新規ヒストン脱アセチル化酵素阻害剤です。 抗腫瘍活性と免疫細胞媒介腫瘍細胞毒性の増強作用で知られています . チダミドは現在、様々な癌適応症の臨床開発中で、in vitroおよびin vivoの両方で有意な可能性を示しています .
準備方法
合成経路と反応条件: チダミドの合成には、不安定なN,N'-カルボニルジイミダゾールではなく、縮合剤HBTUを用いた、キーとなる中間体(E)-4-((3-(ピリジン-3-イル)アクリロアミド)メチル)安息香酸の調製が含まれます . 最適化された調製プロセスは簡便で、純度99.76%までのチダミドが得られます .
工業生産方法: チダミドの工業生産方法には、その結晶形の調製が含まれます。 チダミド結晶形Aとチダミド結晶形Bという2つの結晶形が同定されており、細胞分化と増殖に関連する疾患の治療のための薬物の調製に使用できます . チダミド結晶形Bの調製方法は、チダミド結晶形Aをジメチルスルホキシドに溶解し、室温で撹拌する工程を含む .
3. 化学反応解析
反応の種類: チダミドは、酸化、還元、置換など、様々な化学反応を起こします。
一般的な試薬と条件: チダミドの合成には、HBTUやジメチルスルホキシドなどの試薬の使用が含まれます . 反応条件は一般的に穏和で、結晶形の調製には室温が十分です .
主要な生成物: これらの反応から生成される主な生成物は、チダミドそのものであり、これはその高純度と特定の結晶形で特徴付けられます .
4. 科学研究アプリケーション
チダミドは、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。
化学: 化学において、チダミドは、遺伝子発現のエピジェネティックな調節を研究するためのヒストン脱アセチル化酵素阻害剤として使用されます .
生物学: 生物学において、チダミドは、ヒストン脱アセチル化酵素が細胞分化と増殖において果たす役割を調べるために使用されます .
医学: 医学において、チダミドは、再発性または難治性の末梢T細胞リンパ腫、ホルモン受容体陽性HER2陰性進行乳がんなど、様々な癌の治療のために開発されています . また、難治性または再発性急性骨髄性白血病細胞のアンソロマイシンに対する感受性を高める可能性も示されています .
化学反応の分析
Types of Reactions: Chidamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as HBTU and dimethyl sulfoxide . The reaction conditions are typically mild, with room temperature being sufficient for the preparation of its crystal forms .
Major Products: The major product formed from these reactions is this compound itself, which is characterized by its high purity and specific crystal forms .
科学的研究の応用
Chidamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a histone deacetylase inhibitor to study the epigenetic regulation of gene expression .
Biology: In biology, this compound is used to investigate the role of histone deacetylases in cell differentiation and proliferation .
Medicine: In medicine, this compound is being developed for the treatment of various cancers, including relapsed or refractory peripheral T-cell lymphoma and hormone receptor-positive, HER2-negative advanced breast cancer . It has also shown potential in increasing the sensitivity of refractory or relapsed acute myeloid leukemia cells to anthracyclines .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and combination treatments .
作用機序
チダミドは、クロマチンのリモデリングと遺伝子発現のエピジェネティックな調節に関与する酵素であるヒストン脱アセチル化酵素を阻害することで、その効果を発揮します . ヒストン脱アセチル化酵素を阻害することで、チダミドはヒストンのアセチル化を促進し、より緩んだクロマチン構造と遺伝子発現の増加につながります . この機序は、ヒストン脱アセチル化酵素がしばしば過剰発現している癌細胞において特に有効です . チダミドは、末梢T細胞リンパ腫患者の末梢血中のPD-1(+)細胞の走化性機能も強化し、抗腫瘍活性をさらに高めます .
6. 類似化合物の比較
チダミドは、特定のヒストン脱アセチル化酵素アイソタイプ(HDAC1、HDAC2、HDAC3、およびHDAC10)に対する選択性があるため、ヒストン脱アセチル化酵素阻害剤の中でユニークです . この選択性により、チダミドは正常細胞への影響を最小限に抑えながら、癌細胞を効果的に標的とすることができます .
類似化合物:
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される別のヒストン脱アセチル化酵素阻害剤です。
ロミデプシン: 末梢T細胞リンパ腫の治療に使用されるヒストン脱アセチル化酵素阻害剤です。
パノビノスタット: 多発性骨髄腫の治療のために他の薬と組み合わせて使用されるヒストン脱アセチル化酵素阻害剤です。
チダミドのユニークな選択性と幅広い抗腫瘍活性は、単剤療法または他の治療法との併用療法として、癌治療のための有望な候補となっています .
類似化合物との比較
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Chidamide’s unique selectivity and broad spectrum of antitumor activity make it a promising candidate for cancer therapy, either as a single agent or in combination with other treatments .
生物活性
Chidamide, also known as Epidaza, is an oral histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and research findings from diverse studies.
This compound exerts its effects through multiple mechanisms, primarily by inhibiting HDACs, which play a crucial role in epigenetic regulation and gene expression. The following key actions have been identified:
- Cell Cycle Arrest : this compound has been shown to induce G0/G1 phase arrest in various cancer cell lines. In a study involving follicular lymphoma (FL) cells, this compound treatment resulted in a significant accumulation of cells in the sub-G0/G1 phase, indicating its ability to inhibit cell proliferation effectively .
- Apoptosis Induction : The compound triggers apoptosis in cancer cells. This effect is associated with the modulation of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death .
- Immune Modulation : this compound enhances T-cell-mediated anti-tumor immune responses by downregulating immune checkpoint proteins such as PD-1 and TIM-3 on T cells while increasing levels of cytokines like IL-2 and IFN-γ. This suggests a dual role in both direct tumor inhibition and immune system activation .
- Combination Therapy Synergy : Research indicates that this compound can be effectively combined with other treatments, such as PD-L1 inhibitors, to enhance therapeutic efficacy. For instance, co-delivery with BMS-202 demonstrated improved immune responses and tumor inhibition in triple-negative breast cancer models .
Clinical Efficacy
This compound has been evaluated in various clinical settings, showcasing promising results:
- T-cell Acute Lymphoblastic Leukemia (T-ALL) : A preliminary study involving 27 pediatric patients treated with this compound alongside chemotherapy reported an overall survival rate of 94.1% and an event-free survival rate of 95.2% after a median follow-up of 37.8 months. These findings underline the compound's potential as a maintenance therapy post-chemotherapy or hematopoietic stem cell transplantation (HSCT) .
- Advanced Solid Tumors : In a phase II trial assessing this compound combined with toripalimab for advanced soft tissue sarcoma (STS), the treatment was well tolerated and showed promising efficacy, indicating its potential for broader application in solid tumors .
Table 1: Summary of Key Studies on this compound
特性
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348099 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883690-47-8 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chidamide?
A1: this compound is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, this compound increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]
Q2: How does this compound impact specific signaling pathways in cancer cells?
A2: this compound has been shown to influence several crucial signaling pathways, including:
- JAK2/STAT3: this compound upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []
- PI3K/AKT: this compound suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []
- MAPK: this compound regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []
Q3: this compound demonstrates synergistic effects with other drugs. How does this synergy manifest?
A3: this compound exhibits synergistic antitumor activity when combined with various drugs, including:
- Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), this compound counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []
- Lenalidomide: In DLBCL, this compound overcomes lenalidomide resistance by targeting BCL6, a determinant of this compound sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to this compound. []
- Oxaliplatin: In Colorectal Cancer (CRC), this compound enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []
Q4: What is the molecular formula and weight of this compound?
A4: The provided research papers do not explicitly mention the molecular formula and weight of this compound. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.
Q5: Are there studies investigating the stability of this compound under various conditions?
A5: While the research papers highlight this compound's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.
Q6: How does modifying the structure of this compound affect its activity?
A6: The provided papers do not delve into specific SAR studies involving structural modifications of this compound. This area remains open for further research.
Q7: What are the known pharmacokinetic properties of this compound?
A7: this compound exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []
Q8: What safety regulations govern the use of this compound?
A8: The provided papers mainly focus on this compound's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.
Q9: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?
A9: this compound has demonstrated efficacy against various cancer cell lines in preclinical studies, including:
- Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]
- Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]
- Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]
- Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]
Q10: What are the primary mechanisms of resistance to this compound observed in preclinical studies?
A10: One identified mechanism of resistance to this compound involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to this compound was associated with inhibited HDAC1 degradation and increased HDAC activity. []
Q11: What are the common adverse events associated with this compound in clinical trials?
A11: The most common adverse events reported in clinical trials investigating this compound are primarily hematological, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。